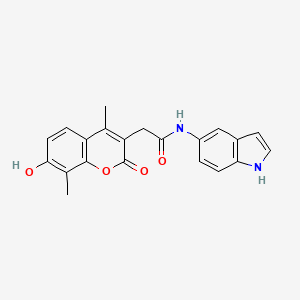

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide is a complex organic compound that combines a chromenone structure with an indole moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Functionalization of the Chromenone: The hydroxyl and methyl groups are introduced through selective functionalization reactions.

Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

Coupling Reaction: The final step involves coupling the chromenone derivative with the indole derivative using acylation reactions, typically in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 21 mm diameter of inhibition zone |

| Escherichia coli | 256 µg/mL MIC |

These findings suggest that modifications to the structure can enhance antimicrobial potency, making such compounds promising candidates for developing new antibiotics .

Anticancer Activity

The compound has shown potential as an anticancer agent. In vitro studies have indicated that it induces apoptosis in cancer cell lines through caspase-dependent pathways.

Case Study: Cytotoxic Effects on HepG2 Cells

A notable study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong cytotoxicity:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound X | 10.56 ± 1.14 | Induces PARP cleavage and caspase activation |

This suggests that the compound may interfere with critical cellular processes involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The chromenone core can interact with enzyme active sites, inhibiting their activity, while the indole moiety can bind to receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide

- 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-3-yl)acetamide

Uniqueness

The unique combination of the chromenone and indole structures in 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide provides distinct biological activities and chemical properties. Its specific functional groups allow for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide is a derivative of chromone and indole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

1. Antioxidant Activity

Recent studies have shown that derivatives of chromone exhibit significant antioxidant properties. The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in vitro. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Neuroprotective Effects

The compound shows promise as a neuroprotective agent. In vitro studies have indicated that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. Specifically, it exhibited an IC50 value of 0.62 µM for AChE and 0.69 µM for BuChE, indicating potent inhibitory activity compared to standard drugs .

3. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of the compound. It acts by inhibiting pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory conditions .

4. Metal Chelation

The compound has shown metal-chelating properties, particularly with transition metals such as Fe²⁺ and Cu²⁺. This chelation can mitigate oxidative stress by preventing metal-catalyzed reactions that produce free radicals .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : By inhibiting AChE and BuChE, the compound helps maintain higher levels of acetylcholine in synapses, which is beneficial for cognitive function .

- Free Radical Scavenging : The hydroxyl groups in its structure contribute to its ability to donate electrons to free radicals, neutralizing them effectively .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Neuroprotection : A study published in ACS Omega found that modified tacrine derivatives had superior neuroprotective effects compared to traditional treatments, suggesting that similar structures may offer enhanced benefits against neurodegeneration .

- Antioxidant Capacity Assessment : Research assessing the total antioxidant capacity indicated that compounds with chromone structures significantly outperformed curcumin in scavenging assays, highlighting their potential therapeutic applications in oxidative stress-related diseases .

Data Table: Biological Activities Comparison

Properties

Molecular Formula |

C21H18N2O4 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(1H-indol-5-yl)acetamide |

InChI |

InChI=1S/C21H18N2O4/c1-11-15-4-6-18(24)12(2)20(15)27-21(26)16(11)10-19(25)23-14-3-5-17-13(9-14)7-8-22-17/h3-9,22,24H,10H2,1-2H3,(H,23,25) |

InChI Key |

UOLLSZOHKXPZSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.